N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a sulfonamide group, a benzyl group, and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential pharmacological properties and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzylamine with benzyl chloride to form N-benzyl-4-methoxybenzylamine. This intermediate is then reacted with 4-sulfamoylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .
Scientific Research Applications
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and as a potential drug candidate.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenases (COX), which play a key role in the inflammatory response. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-{4-[(4-Methoxybenzyl)sulfamoyl]phenyl}acetamide
- N-{4-[Benzyl(methyl)sulfamoyl]phenyl}acetamide
- N-{4-[Benzyl(phenyl)sulfamoyl]phenyl}acetamide
Uniqueness
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, while the sulfonamide group contributes to its pharmacological activity. This combination makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C28H26N2O4S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[4-[benzyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C28H26N2O4S/c1-34-26-16-12-22(13-17-26)20-28(31)29-24-14-18-27(19-15-24)35(32,33)30(25-10-6-3-7-11-25)21-23-8-4-2-5-9-23/h2-19H,20-21H2,1H3,(H,29,31) |
InChI Key |
XYNAZKBYMYBFJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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